molecular formula C20H17BrClNO4S B301155 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301155
M. Wt: 482.8 g/mol
InChI Key: GOLHLORZAHZIMM-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BDDTD, is a thiazolidinedione derivative. It has been studied extensively due to its potential as an anti-diabetic agent and its ability to inhibit cancer cell growth.

Scientific Research Applications

5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential as an anti-diabetic agent. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been studied for its ability to inhibit cancer cell growth. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Mechanism of Action

5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates glucose and lipid metabolism. Activation of PPARγ leads to improved glucose tolerance and insulin sensitivity. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to decrease blood glucose levels and improve lipid metabolism. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anti-diabetic agent and its ability to inhibit cancer cell growth. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to be effective in animal models of type 2 diabetes and cancer. However, one limitation of using 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

Future research on 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione could focus on its potential as a therapeutic agent for type 2 diabetes and cancer. Studies could investigate the optimal dosage and administration of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, as well as its potential side effects. Further research could also investigate the mechanism of action of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione and its potential interactions with other drugs. Additionally, studies could investigate the potential of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione as a treatment for other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4,5-diethoxybenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with thiosemicarbazide to form the thiazolidinedione ring. The final product is obtained through the condensation of the thiazolidinedione ring with 3-bromo-4,5-diethoxybenzaldehyde.

properties

Product Name

5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H17BrClNO4S

Molecular Weight

482.8 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H17BrClNO4S/c1-3-26-16-10-12(9-15(21)18(16)27-4-2)11-17-19(24)23(20(25)28-17)14-7-5-13(22)6-8-14/h5-11H,3-4H2,1-2H3/b17-11-

InChI Key

GOLHLORZAHZIMM-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OCC

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.